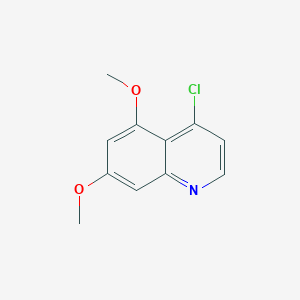

4-Chloro-5,7-dimethoxyquinoline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-5,7-dimethoxyquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClNO2/c1-14-7-5-9-11(10(6-7)15-2)8(12)3-4-13-9/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSOONZDJCBQKRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=NC=CC(=C2C(=C1)OC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701303404 | |

| Record name | 4-Chloro-5,7-dimethoxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701303404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143946-49-0 | |

| Record name | 4-Chloro-5,7-dimethoxyquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=143946-49-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-5,7-dimethoxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701303404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-5,7-dimethoxyquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 4-Chloro-5,7-dimethoxyquinoline from 3,5-Dimethoxyaniline

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of a robust and reliable synthetic route to 4-chloro-5,7-dimethoxyquinoline, a valuable scaffold in medicinal chemistry and drug discovery. The synthesis commences with the readily available starting material, 3,5-dimethoxyaniline, and proceeds through a two-step sequence involving a Gould-Jacobs reaction followed by chlorination. This document will detail the underlying chemical principles, provide step-by-step experimental protocols, and offer insights into the critical parameters of each reaction stage.

Strategic Overview: A Two-Pronged Approach to the Quinoline Core

The synthesis of this compound from 3,5-dimethoxyaniline is most effectively achieved through a two-step process. This strategy leverages the well-established Gould-Jacobs reaction to construct the core quinoline ring system, followed by a targeted chlorination to install the desired functionality at the 4-position.

Step 1: The Gould-Jacobs Reaction

The initial step involves the reaction of 3,5-dimethoxyaniline with diethyl ethoxymethylenemalonate (DEEM). This reaction proceeds in two distinct phases: an initial condensation to form an anilinomethylenemalonate intermediate, followed by a high-temperature intramolecular cyclization to yield 4-hydroxy-5,7-dimethoxyquinoline.[1][2] The electron-donating nature of the two methoxy groups on the aniline ring facilitates the initial nucleophilic attack and the subsequent electrophilic cyclization.[1]

Step 2: Chlorination of the Quinolone Intermediate

The second step addresses the conversion of the 4-hydroxy group to a chloro group. This is accomplished using a potent chlorinating agent, most commonly phosphorus oxychloride (POCl₃).[3] The reaction proceeds via the formation of a phosphate ester intermediate, which is then displaced by a chloride ion to furnish the final product, this compound.[4]

The overall synthetic workflow is depicted in the diagram below:

In-Depth Experimental Protocols

Part 1: Synthesis of 4-Hydroxy-5,7-dimethoxyquinoline via the Gould-Jacobs Reaction

The Gould-Jacobs reaction is a powerful method for the synthesis of 4-hydroxyquinolines.[2] The reaction commences with the condensation of an aniline with an alkoxymethylenemalonic ester, followed by a thermal cyclization.[1] The high temperature required for the cyclization is a critical parameter for the success of this reaction.[5]

Reaction Mechanism:

The mechanism of the Gould-Jacobs reaction involves an initial nucleophilic attack of the aniline nitrogen onto the electrophilic carbon of the ethoxymethylenemalonate, leading to the displacement of ethanol and the formation of an anilinomethylenemalonate intermediate. Subsequent heating promotes an intramolecular cyclization via an electrophilic aromatic substitution, followed by tautomerization to the more stable 4-hydroxyquinoline.[1]

Experimental Protocol:

-

Condensation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3,5-dimethoxyaniline (1.0 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents).

-

Heat the reaction mixture to 120-130°C for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After the condensation is complete, remove the ethanol byproduct under reduced pressure. The resulting crude anilinomethylenemalonate intermediate can be used in the next step without further purification.

-

Cyclization: In a separate flask, heat a high-boiling inert solvent such as diphenyl ether to approximately 250°C.

-

Slowly add the crude anilinomethylenemalonate intermediate to the hot diphenyl ether with vigorous stirring.

-

Maintain the reaction mixture at 250°C for 30-60 minutes.

-

Cool the reaction mixture to room temperature, which should induce the precipitation of the 4-hydroxy-5,7-dimethoxyquinoline product.

-

Add a non-polar solvent like hexane to aid in the precipitation.

-

Collect the solid product by vacuum filtration and wash it thoroughly with hexane to remove the diphenyl ether.

-

The crude product can be further purified by recrystallization from a suitable solvent such as ethanol.

Quantitative Data Summary for Gould-Jacobs Reaction:

| Reagent/Parameter | Molar Ratio/Value | Purpose |

| 3,5-Dimethoxyaniline | 1.0 eq | Starting material |

| Diethyl Ethoxymethylenemalonate | 1.1 eq | Reactant for quinoline ring formation |

| Condensation Temperature | 120-130°C | To form the anilinomethylenemalonate intermediate |

| Cyclization Temperature | ~250°C | To induce intramolecular cyclization |

| Solvent | Diphenyl Ether | High-boiling solvent for cyclization |

Part 2: Synthesis of this compound via Chlorination

The conversion of the 4-hydroxyquinoline to the 4-chloroquinoline is a crucial step for further functionalization. Phosphorus oxychloride is a highly effective reagent for this transformation.[3]

Reaction Mechanism:

The chlorination mechanism is believed to involve the initial phosphorylation of the hydroxyl group of the 4-hydroxyquinoline by POCl₃, forming a phosphate ester intermediate. This intermediate is then susceptible to nucleophilic attack by a chloride ion, leading to the displacement of the phosphate leaving group and the formation of the 4-chloroquinoline product.[4]

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, suspend 4-hydroxy-5,7-dimethoxyquinoline (1.0 equivalent) in an excess of phosphorus oxychloride (POCl₃), which acts as both the reagent and the solvent.[3]

-

Reaction: Heat the reaction mixture to reflux (approximately 100-110°C) for 4-6 hours. Monitor the reaction progress by TLC.[3]

-

Workup: After the reaction is complete, allow the mixture to cool to room temperature.

-

Carefully and slowly pour the cooled reaction mixture onto crushed ice with vigorous stirring to quench the excess POCl₃. This is a highly exothermic process and should be performed in a well-ventilated fume hood.

-

Neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate or potassium carbonate until the pH is approximately 7-8.[6]

-

The crude this compound will precipitate as a solid.

-

Collect the solid product by vacuum filtration and wash it with cold water.

-

Purification: The crude product can be purified by recrystallization from a mixture of ethanol and ethyl acetate (1:1 v/v) to yield the pure this compound.[3][6]

Quantitative Data Summary for Chlorination:

| Reagent/Parameter | Molar Ratio/Value | Purpose |

| 4-Hydroxy-5,7-dimethoxyquinoline | 1.0 eq | Starting material |

| Phosphorus Oxychloride (POCl₃) | Excess | Chlorinating agent and solvent |

| Reaction Temperature | 100-110°C (Reflux) | To drive the chlorination reaction |

| Reaction Time | 4-6 hours | To ensure complete conversion |

| Quenching | Crushed Ice | To safely decompose excess POCl₃ |

| Neutralization | NaHCO₃ or K₂CO₃ solution | To neutralize the acidic reaction mixture |

| Recrystallization Solvent | Ethanol/Ethyl Acetate (1:1) | For purification of the final product |

Trustworthiness and Self-Validation

The protocols described herein are based on well-established and frequently cited synthetic methodologies. The progress of each reaction can be reliably monitored by TLC, providing a straightforward method for self-validation at each stage of the synthesis. The physical properties of the intermediates and the final product, such as melting point and spectroscopic data (¹H NMR, ¹³C NMR, and mass spectrometry), should be compared with literature values to confirm their identity and purity.

Conclusion

The synthesis of this compound from 3,5-dimethoxyaniline via the Gould-Jacobs reaction and subsequent chlorination with phosphorus oxychloride represents an efficient and reliable synthetic strategy. This guide provides the necessary theoretical background and detailed experimental protocols to enable researchers to successfully synthesize this valuable chemical entity for applications in drug discovery and development. Careful attention to reaction parameters, particularly temperature and anhydrous conditions, is paramount for achieving high yields and purity.

References

- Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and Quinazolines. Journal of the American Chemical Society, 61(10), 2890–2895.

-

Wikipedia contributors. (2023). Gould–Jacobs reaction. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

- Biotage. (2012). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC.

-

Merck Index. (n.d.). Gould-Jacobs Reaction. In The Merck Index Online. Retrieved from [Link]

-

ResearchGate. (n.d.). Gould-Jacobs Reaction. Retrieved from [Link]

-

Figshare. (2011). POCl3 Chlorination of 4-Quinazolones. The Journal of Organic Chemistry. Retrieved from [Link]

-

PubMed. (2011). POCl3 chlorination of 4-quinazolones. Retrieved from [Link]

Sources

A Technical Guide to 4-Chloro-Dimethoxyquinolines: Navigating Isomeric Specificity in Pharmaceutical Synthesis

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of chlorinated dimethoxyquinoline derivatives, focusing on the distinction and properties of two critical isomers: 4-chloro-5,7-dimethoxyquinoline and the more commercially prevalent 4-chloro-6,7-dimethoxyquinoline. Understanding the specific attributes of each isomer is paramount for their application as versatile intermediates in complex organic synthesis, particularly within the oncology sector.

Isomeric Differentiation: A Critical First Step

In the field of medicinal chemistry, the precise placement of functional groups on a molecular scaffold can drastically alter its biological activity and physicochemical properties. This is particularly true for quinoline derivatives. While the user's query specified This compound , the vast majority of published literature, commercial availability, and documented applications pertain to its isomer, 4-chloro-6,7-dimethoxyquinoline .

-

This compound:

-

CAS Number: 143946-49-0[1]

-

Significance: This isomer is a subject of academic interest, primarily used in research to probe the binding pockets of enzymes and receptors.[1] By comparing the biological activity of different isomers like this one, scientists can gain crucial insights into the specific structural requirements for optimal molecular binding.[1]

-

-

4-chloro-6,7-dimethoxyquinoline:

-

Significance: This isomer is a vital chemical intermediate, instrumental in the synthesis of advanced pharmaceutical agents, most notably small-molecule kinase inhibitors used in oncology.[2][7][8] Its established synthesis routes and high purity make it a cornerstone for reproducible and effective drug manufacturing.[7]

Given the extensive data available, this guide will focus predominantly on the technical details of 4-chloro-6,7-dimethoxyquinoline (CAS 35654-56-9) , while acknowledging the distinct identity and research role of its 5,7-dimethoxy counterpart.

Core Properties of 4-Chloro-6,7-dimethoxyquinoline

This compound is a solid, appearing as a white to light brown crystalline powder.[2][3][6] Its structure is a key component for drugs that target signaling pathways involved in tumor growth and proliferation.[2]

Physicochemical Data Summary

The key quantitative properties of 4-chloro-6,7-dimethoxyquinoline are summarized below for easy reference.

| Property | Value | Source(s) |

| CAS Number | 35654-56-9 | [2][3][4][5] |

| Molecular Formula | C₁₁H₁₀ClNO₂ | [2][3][4][5][6] |

| Molecular Weight | 223.66 g/mol | [2][3][4][5][6] |

| Appearance | White to light brown powder/crystal | [2][3][6][9] |

| Melting Point | 132 - 136 °C | [2][3][6][9] |

| Boiling Point | 325.2 ± 37.0 °C (Predicted) | [2][3] |

| Density | 1.265 ± 0.06 g/cm³ (Predicted) | [2][3] |

| Purity | ≥ 98% (GC) | [2][5][6][9] |

| Storage | Keep in a dark, dry, sealed place at room temperature | [3] |

Synthesis and Manufacturing Protocols

The efficient and scalable production of 4-chloro-6,7-dimethoxyquinoline is of significant interest to the pharmaceutical industry.[8] The primary synthetic strategy involves the chlorination of the precursor 4-hydroxy-6,7-dimethoxyquinoline.[2][8]

Representative Synthetic Workflow

A common and robust industrial method begins with 3,4-dimethoxyacetophenone and proceeds through a four-step sequence involving nitration, condensation, reductive cyclization, and final chlorination.[8][10]

Caption: Multi-stage synthesis of 4-chloro-6,7-dimethoxyquinoline.

Detailed Experimental Protocol: Chlorination Step

This protocol describes the conversion of 4-hydroxy-6,7-dimethoxyquinoline to the final product. The causality behind using a strong chlorinating agent like phosphorus oxychloride (POCl₃) is its efficacy in substituting the hydroxyl group on the quinoline ring with a chlorine atom, a crucial step for enabling subsequent nucleophilic substitution reactions in drug synthesis.[11]

Step-by-Step Methodology:

-

Preparation: A mixture of 4-hydroxy-6,7-dimethoxyquinoline and a chlorinating agent, typically phosphorus oxychloride (POCl₃), is prepared in a suitable reactor.[2]

-

Reaction: The mixture is stirred and heated to a temperature between 60-120°C. The reaction is allowed to proceed for 1-15 hours.[2]

-

Monitoring: The progress of the reaction is carefully monitored using thin-layer chromatography (TLC) to ensure the complete consumption of the starting material.[2]

-

Work-up: Upon completion, the excess phosphorus oxychloride is removed under reduced pressure.[2] The residue is then carefully quenched, often with ice water, and the pH is adjusted to 8 using a base such as potassium carbonate or aqueous NaOH to precipitate the crude product.[2]

-

Purification: The crude solid is collected by filtration. Final purification is typically achieved through recrystallization from a suitable solvent system, such as a mixture of ethyl acetate and ethanol, to yield high-purity 4-chloro-6,7-dimethoxyquinoline.[2]

Applications in Research and Drug Development

4-Chloro-6,7-dimethoxyquinoline is not an end-product therapeutic itself, but rather a pivotal intermediate for creating complex active pharmaceutical ingredients (APIs).[7] Its chemical structure allows it to serve as a versatile building block for a diverse range of biologically active compounds.[3][7]

Keystone Intermediate for Kinase Inhibitors

The compound's most notable application is in the synthesis of small-molecule kinase inhibitors for oncology.[2] Dysregulation of protein kinase signaling pathways is a hallmark of many cancers, making them a prime target for therapeutic intervention.[11]

Key Anticancer Agents Synthesized from this Intermediate:

-

Cabozantinib: An inhibitor of MET, VEGFR2, and RET tyrosine kinases, used in the treatment of medullary thyroid cancer and renal cell carcinoma.[10]

-

Tivozanib: A potent and selective VEGFR inhibitor used for the treatment of advanced renal cell carcinoma.[3][7][8][10]

The 4-chloro position on the quinoline ring is reactive and allows for nucleophilic substitution, which is the key chemical transformation used to attach the rest of the drug molecule, making this intermediate highly valuable.[11]

Caption: Drug discovery workflow utilizing the key intermediate.

Safety, Handling, and Hazard Information

As a chemical intermediate, 4-chloro-6,7-dimethoxyquinoline must be handled with appropriate safety precautions.

GHS Hazard Classification

According to aggregated GHS information, the compound is classified with the following hazards:

-

H335: May cause respiratory irritation.[4]

The signal word associated with these hazards is "Warning".[3][4][9]

Recommended Safety Protocols

-

Handling: Avoid all personal contact, including inhalation of dust.[12][13] Use only in a well-ventilated area.[12][13][14] Wear appropriate personal protective equipment (PPE), including protective gloves, safety glasses, and a dust respirator.[9][13] Wash hands thoroughly after handling.[9][14]

-

Storage: Store in a cool, dry, and well-ventilated place.[14] Keep containers tightly closed and sealed when not in use.[12] Store locked up.[12][14]

-

First Aid:

-

Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[9][12][14]

-

Skin: Wash off with plenty of soap and water. If skin irritation occurs, seek medical advice.[9][12][14]

-

Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[12][14]

-

Ingestion: Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek medical attention.[12]

-

References

- BenchChem. (n.d.). Physical and chemical properties of 4-Chloro-6,7-dimethoxyquinoline.

- ChemicalBook. (2026). 4-chloro-6,7-dimethoxyquinoline Chemical Properties, Uses, Production.

- Guidechem. (n.d.). 4-chloro-6,7-dimethoxyquinoline (cas 35654-56-9) SDS/MSDS download.

- Ningbo Inno Pharmchem. (n.d.). 4-Chloro-6,7-dimethoxyquinoline: Key Intermediate for Anticancer Drug Synthesis and Pharmaceutical Applications.

- BenchChem. (n.d.). Application Notes and Protocols for the Large-Scale Synthesis of 4-Chloro-6,7-dimethoxyquinoline.

- PubChem. (2025). 4-Chloro-6,7-dimethoxyquinoline.

- Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). 4-Chloro-6,7-dimethoxyquinoline | 35654-56-9.

- Apollo Scientific. (2023). 4-Chloro-6-methoxyquinolin-7-ol Safety Data Sheet.

- ChemScene. (n.d.). 35654-56-9 | 4-Chloro-6,7-dimethoxyquinoline.

- BenchChem. (n.d.). This compound | 143946-49-0.

- Thermo Fisher Scientific. (2025). Safety Data Sheet: 4-Chloro-6,7-dimethoxyquinazoline.

- Chem-Impex. (n.d.). 4-Chloro-6,7-dimethoxyquinoline.

- BenchChem. (n.d.). The Versatility of 4-Chloro-6,7-dimethoxyquinazoline Derivatives in Modern Drug Discovery.

- BLD Pharm. (n.d.). 35654-56-9|4-Chloro-6,7-dimethoxyquinoline.

- Google Patents. (2016). CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline.

- ResearchGate. (n.d.). Synthesis of 2-chloro-4-(aryl amino)-6, 7-dimethoxy quinazoline derivatives (1-4).

- Sigma-Aldrich. (n.d.). 4-Amino-2-chloro-6,7-dimethoxyquinazoline 95 23680-84-4.

- Santa Cruz Biotechnology. (n.d.). 4-Chloroquinoline Safety Data Sheet.

- Elbadawi, M. M., et al. (n.d.). Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity. PMC - NIH.

Sources

- 1. benchchem.com [benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 4-chloro-6,7-dimethoxyquinoline | 35654-56-9 [chemicalbook.com]

- 4. 4-Chloro-6,7-dimethoxyquinoline | C11H10ClNO2 | CID 459610 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemscene.com [chemscene.com]

- 6. chemimpex.com [chemimpex.com]

- 7. nbinno.com [nbinno.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. 4-Chloro-6,7-dimethoxyquinoline | 35654-56-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 10. CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline - Google Patents [patents.google.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Page loading... [wap.guidechem.com]

- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 14. fishersci.com [fishersci.com]

A Technical Guide to the Spectral Analysis of 4-chloro-5,7-dimethoxyquinoline

Preamble: Navigating Isomeric Ambiguity in Spectral Analysis

In the landscape of drug discovery and synthetic chemistry, the precise structural elucidation of novel compounds is paramount. This guide provides an in-depth analysis of the spectral characteristics of 4-chloro-5,7-dimethoxyquinoline . It is critical to note that while this specific isomer is of interest, the available experimental spectral data in peer-reviewed literature and databases is predominantly for its close structural isomer, 4-chloro-6,7-dimethoxyquinoline . This commonality arises from the frequent use of the 6,7-disubstituted quinoline core in the synthesis of kinase inhibitors.[1]

This guide will, therefore, present a dual approach:

-

Presentation of experimentally verified data for the closely related and more extensively documented isomer, 4-chloro-6,7-dimethoxyquinoline, as a foundational reference.

-

Expert-driven prediction and interpretation of the spectral data (NMR, MS, IR) for the target molecule, this compound, based on established principles of spectroscopy and known substituent effects on the quinoline scaffold.

This methodology provides a robust framework for researchers, enabling them to both interpret the spectral data of related compounds and to anticipate the spectral features of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Architecture

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules, providing detailed information about the chemical environment of individual nuclei.[2] For a molecule such as this compound, both ¹H and ¹³C NMR are indispensable.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

Experimental Data for the Analogous Isomer: 4-chloro-6,7-dimethoxyquinoline

Published data for 4-chloro-6,7-dimethoxyquinoline in deuterated dimethyl sulfoxide (DMSO-d₆) provides a valuable comparative benchmark.[3]

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | 8.60 | d | 5.2 |

| H-3 | 7.54 | d | 5.2 |

| H-5 | 7.44 | s | - |

| H-8 | 7.35 | s | - |

| -OCH₃ (C7) | 3.96 | s | - |

| -OCH₃ (C6) | 3.95 | s | - |

Table 1: ¹H NMR Data for 4-chloro-6,7-dimethoxyquinoline in DMSO-d₆.[3][4]

Predicted ¹H NMR Spectrum for this compound

For the target molecule, the substitution pattern will significantly alter the chemical shifts and coupling patterns of the aromatic protons. The methoxy groups at positions 5 and 7 will exert a strong electron-donating effect, shielding adjacent protons and shifting them upfield (to lower ppm values).

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |

| H-2 | ~8.5 | d | ~5.0 | Deshielded by the electronegative nitrogen and adjacent to the chloro-substituted carbon. |

| H-3 | ~7.4 | d | ~5.0 | Coupled to H-2. |

| H-6 | ~6.8 | d | ~2.5 | Shielded by two ortho-methoxy groups. Coupled to H-8 (meta coupling). |

| H-8 | ~7.0 | d | ~2.5 | Shielded by the ortho-methoxy group at C7. Coupled to H-6 (meta coupling). |

| -OCH₃ (C5) | ~4.0 | s | - | |

| -OCH₃ (C7) | ~4.0 | s | - |

Table 2: Predicted ¹H NMR Data for this compound.

¹³C NMR Spectroscopy

¹³C NMR spectroscopy provides a map of the carbon framework of the molecule.

Predicted ¹³C NMR Spectrum for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| C2 | ~150 | Influenced by the adjacent nitrogen. |

| C3 | ~122 | |

| C4 | ~145 | Deshielded by the attached chlorine. |

| C4a | ~148 | Quaternary carbon in a fused ring system. |

| C5 | ~155 | Deshielded by the attached methoxy group. |

| C6 | ~98 | Shielded by two ortho-methoxy groups. |

| C7 | ~158 | Deshielded by the attached methoxy group. |

| C8 | ~105 | Shielded by the ortho-methoxy group. |

| C8a | ~140 | Quaternary carbon adjacent to nitrogen. |

| -OCH₃ (C5) | ~56 | Typical range for methoxy carbons. |

| -OCH₃ (C7) | ~56 | Typical range for methoxy carbons. |

Table 3: Predicted ¹³C NMR Data for this compound.

Experimental Protocol for NMR Data Acquisition

A robust and reproducible protocol is essential for obtaining high-quality NMR spectra.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the sample for ¹H NMR and 20-50 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent can influence chemical shifts and should always be reported.[5]

-

Ensure the sample is fully dissolved; vortex or gently warm if necessary.

-

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

-

Tune and match the probe for the respective nucleus (¹H or ¹³C).

-

Shim the magnetic field to achieve optimal homogeneity and resolution.

-

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

¹³C NMR: Acquire a proton-decoupled spectrum to simplify the signals to singlets. A larger number of scans and a longer relaxation delay may be necessary compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase the spectrum to obtain pure absorption lineshapes.

-

Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

-

Integrate the signals in the ¹H spectrum to determine proton ratios.

-

Mass Spectrometry (MS): Unveiling the Molecular Mass and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules, providing the molecular weight and valuable structural information through fragmentation patterns.

Experimental Data for the Analogous Isomer: 4-chloro-6,7-dimethoxyquinoline

Electrospray ionization (ESI) is a soft ionization technique that typically yields the protonated molecule [M+H]⁺.

-

ESI-MS: m/z 224 [M+H]⁺[3]

This corresponds to the molecular formula C₁₁H₁₀ClNO₂, with a molecular weight of 223.66 g/mol .[6]

Predicted MS Fragmentation Pattern for this compound

Under harsher ionization conditions, such as electron ionization (EI), the molecule will fragment in a predictable manner. The fragmentation pattern can provide clues to the molecule's structure.

-

Molecular Ion (M⁺): The peak at m/z 223 (and an isotope peak at m/z 225 due to ³⁷Cl) would be expected.

-

Loss of a Methyl Radical (•CH₃): A common fragmentation for methoxy-substituted aromatics is the loss of a methyl group, leading to a fragment at m/z 208.

-

Loss of CO: Subsequent loss of carbon monoxide from the m/z 208 fragment could yield a peak at m/z 180.

-

Loss of Chlorine Radical (•Cl): Fragmentation involving the loss of a chlorine atom from the molecular ion would result in a peak at m/z 188.

Experimental Protocol for MS Data Acquisition

-

Sample Preparation:

-

Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

-

Method Development:

-

Choose an appropriate ionization technique (e.g., ESI for molecular weight determination or EI for fragmentation analysis).

-

Optimize ionization source parameters (e.g., capillary voltage, gas flow rates, temperature) to maximize the signal of the analyte.

-

-

Data Acquisition:

-

Introduce the sample into the mass spectrometer, typically via direct infusion or coupled with a chromatographic system (LC-MS or GC-MS).

-

Acquire data over a relevant mass range (e.g., m/z 50-500).

-

For fragmentation studies (MS/MS), select the molecular ion (or [M+H]⁺) as the precursor ion and apply collision-induced dissociation (CID) to generate fragment ions.

-

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy measures the vibrations of bonds within a molecule. It is an excellent tool for identifying the presence of specific functional groups.

Predicted IR Spectrum for this compound

The IR spectrum of this compound is expected to show characteristic absorption bands for its aromatic and functional group components.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100-3000 | Medium-Weak |

| Aliphatic C-H Stretch (-OCH₃) | 2950-2850 | Medium |

| C=N and C=C Stretch (Quinoline Ring) | 1620-1500 | Medium-Strong |

| C-O Stretch (Aryl Ether) | 1275-1200 and 1075-1020 | Strong |

| C-Cl Stretch | 850-550 | Medium-Strong |

| C-H Out-of-Plane Bending | 900-675 | Strong |

Table 4: Predicted IR Absorption Bands for this compound.

Experimental Protocol for IR Data Acquisition

-

Sample Preparation:

-

For a solid sample, the most common method is to prepare a KBr (potassium bromide) pellet. Mix a small amount of the sample with dry KBr powder and press it into a transparent disk.

-

Alternatively, Attenuated Total Reflectance (ATR) can be used, where the solid sample is placed directly on the ATR crystal.

-

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment (or the KBr pellet without the sample).

-

Place the sample in the spectrometer and record the sample spectrum.

-

The instrument software will automatically subtract the background from the sample spectrum.

-

-

Data Analysis:

-

Identify the major absorption bands and correlate them with specific functional groups using correlation tables.

-

Conclusion

The comprehensive spectral analysis of this compound requires an integrated approach, leveraging multiple spectroscopic techniques. While direct experimental data for this specific isomer is scarce, a combination of data from the closely related 4-chloro-6,7-dimethoxyquinoline and predictive methods based on established spectroscopic principles provides a robust framework for its characterization. By following the detailed protocols and interpretive guidelines presented in this guide, researchers can confidently approach the structural elucidation of this and similar quinoline derivatives, ensuring the scientific integrity of their findings.

References

-

ScienceOpen. (n.d.). Supporting Information. Retrieved January 17, 2026, from [Link]

- Google Patents. (n.d.). CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline.

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved January 17, 2026, from [Link]

-

MDPI. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Retrieved January 17, 2026, from [Link]

-

SpectraBase. (n.d.). 4-Chloro-8-methoxy-2-methyl-5,7-dinitroquinoline. Retrieved January 17, 2026, from [Link]

-

PubChem. (n.d.). 4-Chloro-6,7-dimethoxyquinoline. Retrieved January 17, 2026, from [Link]

-

mzCloud. (n.d.). 4 Chloro 2 5 DMA. Retrieved January 17, 2026, from [Link]

-

PubChemLite. (n.d.). This compound (C11H10ClNO2). Retrieved January 17, 2026, from [Link]

-

The Royal Society of Chemistry. (n.d.). An Efficient Approach to 4-Chloro Quinolines via TMSCl-mediated Cascade Cyclization of Ortho-Propynol Phenyl Azides. Retrieved January 17, 2026, from [Link]

-

TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Retrieved January 17, 2026, from [Link]

-

MDPI. (2022). The Spectroscopic Characterization of Halogenated Pollutants through the Interplay between Theory and Experiment: Application to R1122. Retrieved January 17, 2026, from [Link]

-

ResearchGate. (n.d.). 4-Chloro-6,7-dimethoxyquinoline. Retrieved January 17, 2026, from [Link]

-

MDPI. (2024). Insights into Halogen-Induced Changes in 4-Anilinoquinazoline EGFR Inhibitors: A Computational Spectroscopic Study. Retrieved January 17, 2026, from [Link]

-

NC State University Libraries. (n.d.). 13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry. Retrieved January 17, 2026, from [Link]

-

SpectraBase. (n.d.). 4-amino-7-chloroquinoline. Retrieved January 17, 2026, from [Link]

-

OUCI. (2017). Spectroscopic analysis of 8-hydroxyquinoline-5-sulphonic acid and investigation of its reactive properties by DFT and molecular dynamics simulations. Retrieved January 17, 2026, from [Link]

Sources

- 1. 4-chloro-6,7-dimethoxyquinoline | 35654-56-9 [chemicalbook.com]

- 2. tsijournals.com [tsijournals.com]

- 3. researchgate.net [researchgate.net]

- 4. CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline - Google Patents [patents.google.com]

- 5. scienceopen.com [scienceopen.com]

- 6. 4-Chloro-6,7-dimethoxyquinoline | C11H10ClNO2 | CID 459610 - PubChem [pubchem.ncbi.nlm.nih.gov]

solubility of 4-chloro-5,7-dimethoxyquinoline in organic solvents

An In-Depth Technical Guide to the Solubility of 4-Chloro-5,7-dimethoxyquinoline in Organic Solvents

Abstract

The solubility of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of efficient drug development and manufacturing. This guide provides a detailed examination of the solubility characteristics of this compound, a pivotal intermediate in the synthesis of several targeted anticancer agents, including Cabozantinib and Tivozanib.[1][2][3] For researchers, process chemists, and formulation scientists, a comprehensive understanding of this compound's behavior in various organic solvents is critical for optimizing reaction conditions, designing purification strategies, and developing analytical methods. This document synthesizes theoretical principles with practical, field-proven methodologies to serve as an essential resource for professionals in the pharmaceutical sciences.

Introduction: The Critical Role of Solubility in Pharmaceutical Synthesis

This compound is a substituted quinoline that serves as a fundamental building block in modern medicinal chemistry.[4] Its structure is integral to small-molecule kinase inhibitors that target signaling pathways involved in tumor proliferation.[5] The journey from laboratory-scale synthesis to large-scale production of any API is paved with physicochemical challenges, with solubility being paramount.

Inadequate solubility can lead to:

-

Poor reaction kinetics and yields: In heterogeneous reaction mixtures, mass transfer limitations can slow down or stall chemical transformations.

-

Complex purification processes: Difficulty in choosing appropriate crystallization or chromatography solvents can lead to impure final products and significant material loss.

-

Analytical challenges: Preparing stock solutions for analysis and quality control requires solvents that can fully dissolve the compound at a known concentration.

This guide explores the factors governing the solubility of this compound, provides a predictive framework for its behavior in common organic solvents, and details a robust experimental protocol for its quantitative determination.

Theoretical Framework: Predicting Solubility from Molecular Structure

The principle of "like dissolves like" is the foundational concept for predicting solubility.[6][7] This rule states that substances with similar polarities and intermolecular forces are more likely to be soluble in one another. The molecular architecture of this compound provides clear indicators of its expected solubility profile.

-

Quinoline Core: The parent quinoline ring is a heterocyclic aromatic system.[8] The nitrogen atom introduces a dipole moment, making the ring system more polar than its carbocyclic analog, naphthalene. Quinoline itself is readily soluble in most organic solvents.[8][9]

-

Chloro Group (-Cl): As an electron-withdrawing substituent, the chloro group enhances the molecule's overall polarity and can participate in dipole-dipole interactions.[10][11]

-

Dimethoxy Groups (-OCH₃): The two methoxy groups are electron-donating and significantly influence the molecule's electronic properties.[10][11] The oxygen atoms can act as hydrogen bond acceptors, increasing the potential for interaction with protic solvents.

The combination of these features results in a molecule of moderate polarity. It is not expected to be highly soluble in nonpolar solvents like hexane but should exhibit good solubility in a range of polar aprotic and, to some extent, polar protic organic solvents. The interplay of these factors is visualized in the diagram below.

Qualitative Solubility Profile in Common Organic Solvents

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile (ACN), Tetrahydrofuran (THF) | High | These solvents have large dipole moments and can effectively solvate the polar quinoline ring and chloro-substituent through dipole-dipole interactions. DMSO and DMF are particularly powerful solvents for a wide range of organic molecules. |

| Chlorinated | Dichloromethane (DCM), Chloroform | High | The polarity of these solvents is well-matched to the solute. They effectively disrupt solute-solute interactions in the crystal lattice without requiring hydrogen bonding. |

| Polar Protic | Methanol, Ethanol | Moderate to High | These alcohols can engage in hydrogen bonding with the methoxy groups (as acceptors) and the quinoline nitrogen. Their polarity is suitable for dissolving the compound. Solubility generally increases with temperature.[12] |

| Esters | Ethyl Acetate | Moderate | Ethyl acetate has intermediate polarity and can act as a hydrogen bond acceptor. It is a good solvent for recrystallization, suggesting solubility is significant but not excessive at room temperature.[5] |

| Aromatic | Toluene, Benzene | Low to Moderate | While the aromatic quinoline core can interact favorably via π-π stacking, the overall polarity of the molecule from the chloro and dimethoxy groups limits solubility in these less polar solvents. |

| Nonpolar Alkanes | Hexane, Heptane | Insoluble | The significant mismatch in polarity between the highly nonpolar solvent and the moderately polar solute results in very weak solute-solvent interactions, which are insufficient to overcome the solute's crystal lattice energy. |

| Ethers | Diethyl Ether | Low | Diethyl ether is a relatively nonpolar solvent with a small dipole moment. It is generally a poor solvent for moderately polar, crystalline solids. |

Standard Protocol for Experimental Solubility Determination

To obtain precise, quantitative solubility data, a systematic experimental approach is required. The isothermal shake-flask method is a reliable and widely accepted technique for determining the equilibrium solubility of a solid in a solvent.[7]

Materials and Equipment

-

Analyte: this compound (purity >98%)

-

Solvents: High-purity (e.g., HPLC grade) organic solvents

-

Equipment:

-

Analytical balance (±0.1 mg accuracy)

-

Glass vials with PTFE-lined screw caps

-

Constant temperature incubator/shaker or water bath

-

Vortex mixer

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis Spectrophotometer

-

Experimental Workflow

The following diagram outlines the standard workflow for the shake-flask method.

Detailed Step-by-Step Procedure

-

Preparation: Add an excess amount of this compound to a vial, ensuring that a significant amount of solid will remain undissolved at equilibrium. Record the exact weight if performing a mass-balance check.

-

Solvent Addition: Accurately add a known volume of the desired organic solvent to the vial.

-

Equilibration: Seal the vials tightly and place them in a shaker set to a constant temperature (e.g., 25 °C). Agitate the vials for a sufficient duration (typically 24 to 72 hours) to ensure equilibrium is reached. Visual inspection should confirm the presence of undissolved solid.

-

Sampling: After equilibration, stop the agitation and allow the vials to stand in the temperature-controlled environment for at least 2 hours to let the excess solid settle. Carefully withdraw a sample from the clear supernatant using a syringe.

-

Filtration: Immediately pass the sample through a syringe filter into a clean, tared vial. This step is critical to remove any microscopic solid particles. The first few drops should be discarded to saturate the filter membrane.

-

Quantification:

-

Accurately weigh the filtered, saturated solution.

-

Allow the solvent to evaporate completely under a gentle stream of nitrogen or in a vacuum oven.

-

Weigh the remaining solid residue. The solubility is the mass of the residue divided by the volume of the solvent (calculated from the mass of the solution minus the mass of the residue, divided by solvent density).

-

Alternatively (and more commonly): Prepare a calibration curve using standard solutions of known concentrations. Quantitatively dilute the filtered saturated solution and analyze it using HPLC or UV-Vis spectroscopy to determine its concentration.[7]

-

-

Data Reporting: Express the final solubility in standard units, such as milligrams per milliliter (mg/mL) or moles per liter (mol/L), and specify the temperature at which the measurement was made.

Conclusion and Future Outlook

This compound is a moderately polar compound whose solubility is dictated by the interplay between its aromatic quinoline system and its polar chloro and methoxy functional groups. It exhibits high solubility in polar aprotic and chlorinated solvents, moderate solubility in polar protic solvents and esters, and is largely insoluble in nonpolar hydrocarbons. This predictive understanding, grounded in fundamental chemical principles, provides a strong starting point for solvent selection in synthesis, purification, and analysis.

For critical applications in pharmaceutical development, the qualitative predictions presented here must be validated by robust, quantitative experimental data. The detailed shake-flask protocol provides a self-validating system for generating such data. Future work should focus on building a comprehensive, temperature-dependent quantitative solubility database for this key intermediate across a wider range of pharmaceutically relevant solvents and binary solvent systems. Such data would be invaluable for developing scalable, efficient, and robust manufacturing processes for life-saving oncology drugs.

References

- Solubility of Things. (n.d.). 2-(2-quinolyl)quinoline.

- BenchChem. (n.d.). Physical and chemical properties of 4-Chloro-6,7-dimethoxyquinoline.

- ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent?

- University of Colorado Boulder. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

- Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube.

- Wikipedia. (n.d.). Quinoline.

- Academia.edu. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

- BenchChem. (n.d.). Addressing solubility problems with quinoline-4-carboxylic acid derivatives.

- PubChem. (n.d.). 4-Chloro-6,7-dimethoxyquinoline.

- PubChem. (n.d.). Quinoline.

- Journal of Physics: Conference Series. (2025). The effect of the solvent nature on the quinoline derivatives physicochemical characteristics.

- ChemicalBook. (n.d.). 4-chloro-6,7-dimethoxyquinoline | 35654-56-9.

- Chem-Impex. (n.d.). 4-Chloro-6,7-dimethoxyquinoline.

- PubChem. (n.d.). 4-Chloro-6,7-dimethoxyquinazoline.

- RSC Medicinal Chemistry. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities.

- BenchChem. (n.d.). Application Notes and Protocols for the Large-Scale Synthesis of 4-Chloro-6,7-dimethoxyquinoline.

- Google Patents. (n.d.). CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline.

- ResearchGate. (n.d.). (PDF) 4-Chloro-6,7-dimethoxyquinoline.

- Drug Hunter. (2024). Roles of the Chloro and Methoxy Groups in Drug Discovery.

- Journal of Molecular Liquids. (2025). Solubility modeling, solvent effect and mixing properties of 5-chloro-8-hydroxyquinoline (Form Ⅰ) in twelve pure solvents at various temperatures.

- Molecules. (n.d.). A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine.

- Molbank. (2025). Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline.

Sources

- 1. 4-chloro-6,7-dimethoxyquinoline | 35654-56-9 [chemicalbook.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline - Google Patents [patents.google.com]

- 4. chemimpex.com [chemimpex.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. chem.ws [chem.ws]

- 7. m.youtube.com [m.youtube.com]

- 8. Quinoline - Wikipedia [en.wikipedia.org]

- 9. Quinoline | C9H7N | CID 7047 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 11. drughunter.com [drughunter.com]

- 12. solubilityofthings.com [solubilityofthings.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Biological Activity of 4-Chloro-5,7-dimethoxyquinoline Derivatives

This guide provides a comprehensive technical overview of 4-chloro-5,7-dimethoxyquinoline derivatives, a class of heterocyclic compounds demonstrating significant potential in drug discovery. We will explore the synthetic versatility of this scaffold and delve into its multifaceted biological activities, with a focus on anticancer, antimicrobial, and anti-inflammatory applications. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed experimental methodologies.

The Quinoline Scaffold: A Privileged Framework in Medicinal Chemistry

The quinoline ring system is a cornerstone of medicinal chemistry, widely recognized as a "privileged pharmacophore."[1] This status is attributed to its rigid, planar aromatic structure, which provides a defined orientation for substituents to interact with biological targets like enzymes and receptors. The heterocyclic nitrogen atom can act as a hydrogen bond acceptor, while the aromatic system engages in crucial π-stacking interactions.[1] This inherent versatility has led to the development of numerous quinoline-based drugs with a vast range of pharmacological activities, including antimalarial, antibacterial, and anticancer effects.[2][3]

The this compound core represents a particularly valuable synthetic intermediate. The chlorine atom at the 4-position is an excellent leaving group, readily undergoing nucleophilic substitution. This allows for the strategic introduction of various functional groups, enabling the creation of large, diverse libraries of derivatives for biological screening and optimization.[4][5]

Synthesis of the this compound Core

The efficient and scalable production of the this compound intermediate is critical for the exploration of its derivatives. A robust and commonly employed industrial method begins with 3,4-dimethoxyacetophenone and proceeds through a multi-step process involving nitration, condensation, reductive cyclization, and finally, chlorination.[6][7]

This synthetic pathway is advantageous due to the availability of starting materials and relatively high overall yields.[6][7] The resulting 4-chloro intermediate is the gateway to a vast chemical space for drug discovery.[8][9]

Anticancer Activity: A Multifaceted Approach

Quinoline derivatives have emerged as prominent candidates in the development of novel anticancer agents, exhibiting cytotoxicity through diverse mechanisms of action.[2][10] Derivatives of the this compound scaffold are actively being investigated for their potential to inhibit cancer cell proliferation, induce programmed cell death (apoptosis), and halt tumor progression.[1][8]

Mechanisms of Anticancer Action

The anticancer effects of these compounds are not monolithic; they often target multiple critical cellular processes simultaneously.

-

Kinase Inhibition: A primary mechanism is the inhibition of protein kinases, particularly receptor tyrosine kinases (RTKs) like the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[11][12] These kinases are frequently overexpressed or mutated in cancer cells, leading to uncontrolled proliferation and survival.[4] By blocking the ATP-binding site of the kinase domain, these quinoline derivatives prevent downstream signaling cascades, such as the RAS/RAF/MEK and PI3K/AKT pathways, ultimately inhibiting cell growth.[4][11]

-

DNA Damage and Repair Inhibition: Many quinoline compounds function as DNA intercalating agents, inserting themselves between DNA base pairs and disrupting replication and transcription processes.[2][13] They are also known to inhibit topoisomerase enzymes, which are essential for resolving DNA supercoils during replication, leading to catastrophic DNA strand breaks and cell death.[2][10]

-

Induction of Apoptosis and Cell Cycle Arrest: By disrupting key signaling pathways and causing cellular stress, these derivatives can trigger the intrinsic apoptotic pathway.[14] They can also cause cell cycle arrest, often at the G0/G1 or G2/M phase, preventing cancer cells from dividing.[15][16]

Quantitative Data: In Vitro Cytotoxicity

The potency of anticancer compounds is typically quantified by the half-maximal inhibitory concentration (IC₅₀), which represents the concentration required to inhibit 50% of cancer cell viability.

| Compound Class | Cancer Cell Line | Description | IC₅₀ (µM) | Reference |

| 4-Anilino-6,7-dimethoxyquinazoline | A549 (Lung) | EGFR Inhibitor | 1.91 - 5.29 | [12] |

| 4-Anilino-6,7-dimethoxyquinazoline | MCF-7 (Breast) | EGFR Inhibitor | 3.35 | [12] |

| Aminated Quinolinequinones | DU-145 (Prostate) | Cytotoxic Agent | 2.5 - 5.0 | [15] |

| 4-Hydroxyquinolone Analogue | HCT116 (Colon) | Cytotoxic Agent | 46.5 | [17] |

| 4-Hydroxyquinolone Analogue | MCF-7 (Breast) | Cytotoxic Agent | 34.2 | [17] |

| 4-Alkoxy-6,7-dimethoxyquinoline | NCI-60 Panel | Topoisomerase I Inhibitor | 0.116 - 6.77 | [18] |

This table presents representative data for structurally related quinoline and quinazoline derivatives to illustrate typical potency ranges.

Experimental Protocol: MTT Cytotoxicity Assay

This protocol details a standard colorimetric assay to assess the cytotoxic effects of a compound on cancer cells in vitro.[15][19]

Objective: To determine the IC₅₀ value of a this compound derivative.

Materials:

-

Human cancer cell line (e.g., A549, MCF-7, HCT116)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

96-well flat-bottom plates

-

Test compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or acidified isopropanol)

-

Multichannel pipette, incubator (37°C, 5% CO₂), microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.

-

Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations (e.g., 0.1 to 100 µM). Include control wells with medium only (no cells) and vehicle control (cells with 0.5% DMSO).

-

Incubation: Incubate the plate for 48 to 72 hours at 37°C in a 5% CO₂ incubator.[20]

-

MTT Addition: Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for an additional 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[20]

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.

-

Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.

Antimicrobial Activity: Combating Drug Resistance

The quinoline scaffold is historically significant in antimicrobial therapy, and modern derivatives continue to show promise against a range of pathogens, including multi-drug-resistant (MDR) strains like Methicillin-resistant Staphylococcus aureus (MRSA).[21][22]

Mechanisms of Antimicrobial Action

-

Inhibition of DNA Synthesis: Similar to their anticancer effects, quinolones can target bacterial topoisomerases, specifically DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication, and their inhibition is a potent bactericidal mechanism.[23]

-

Efflux Pump Inhibition (EPI): A critical mechanism of bacterial drug resistance is the active efflux of antibiotics from the cell. Some quinoline derivatives have been shown to act as efflux pump inhibitors (EPIs), specifically targeting pumps like NorA in S. aureus.[24][25] By blocking these pumps, the derivatives can restore the efficacy of conventional antibiotics like ciprofloxacin, demonstrating a powerful synergistic effect.[24][26]

Quantitative Data: In Vitro Antimicrobial Susceptibility

The effectiveness of an antimicrobial agent is measured by its Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible growth of a microorganism.[27]

| Compound Class | Microorganism | MIC (µg/mL) | Reference |

| Quinoxaline Derivative | S. aureus | 4 - 16 | [28] |

| Quinoxaline Derivative | MRSA | 8 - 32 | [28] |

| Quinoxaline Derivative | E. coli | 4 - 32 | [28] |

| Pyranyl Indole Derivative | S. aureus | 12.4 | [29] |

| Pyranyl Indole Derivative | E. coli | 16.5 | [29] |

This table presents representative data for structurally related heterocyclic compounds to illustrate typical potency ranges.

Experimental Protocol: Broth Microdilution Assay for MIC Determination

This protocol describes a quantitative method for determining the MIC of a compound against a bacterial strain, following standardized guidelines.[27][30][31]

Objective: To determine the MIC of a this compound derivative against S. aureus.

Materials:

-

Bacterial strain (e.g., S. aureus ATCC 29213)

-

Cation-adjusted Mueller-Hinton Broth (MHB)

-

Sterile 96-well U-bottom plates

-

Test compound (dissolved in DMSO)

-

Positive control antibiotic (e.g., Vancomycin)

-

0.5 McFarland turbidity standard

-

Spectrophotometer, incubator (37°C)

Procedure:

-

Inoculum Preparation: From a fresh agar plate culture, suspend several bacterial colonies in sterile saline. Adjust the turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute this suspension 1:150 in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.

-

Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compound in MHB. Start with a high concentration (e.g., 128 µg/mL) and dilute down to a low concentration (e.g., 0.25 µg/mL) over 10 wells. The final volume in each well should be 50 µL.

-

Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, bringing the final volume to 100 µL.

-

Controls: Include a growth control well (bacteria in MHB, no compound) and a sterility control well (MHB only).

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours in ambient air.

-

Result Interpretation: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).[30] This can be determined by eye or with a plate reader.

Anti-inflammatory Activity

Chronic inflammation is a key driver of many diseases, including cancer and autoimmune disorders. There is growing interest in the anti-inflammatory properties of quinolines and structurally related flavonoids. The 5,7-dimethoxy substitution pattern is found in natural flavonoids known to possess anti-inflammatory effects.[32][33]

Mechanism of Anti-inflammatory Action

The primary mechanism involves the modulation of key inflammatory signaling pathways, particularly the Toll-like receptor 4 (TLR4) / nuclear factor-kappa B (NF-κB) pathway.[34]

-

Inhibition of Pro-inflammatory Mediators: In response to inflammatory stimuli like lipopolysaccharide (LPS), macrophages produce pro-inflammatory molecules. Compounds with a dimethoxy substitution pattern have been shown to inhibit the production of nitric oxide (NO), prostaglandins, and cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and IL-1β.[34][35]

-

Suppression of NF-κB Activation: They can block the activation of NF-κB, a master transcription factor for inflammatory genes, by preventing the degradation of its inhibitor, IκB-α.[34] This suppresses the entire downstream inflammatory cascade.

Experimental Protocol: Griess Assay for Nitric Oxide Production

This protocol measures the production of nitric oxide (NO) by macrophages, a key indicator of inflammatory response.

Objective: To assess the ability of a quinoline derivative to inhibit LPS-induced NO production in RAW 264.7 macrophages.

Materials:

-

RAW 264.7 macrophage cell line

-

Complete culture medium

-

Lipopolysaccharide (LPS) from E. coli

-

Test compound

-

Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Sodium nitrite (NaNO₂) standard curve solution

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells per well and incubate overnight.

-

Pre-treatment: Treat the cells with various concentrations of the test compound for 1-2 hours before inflammatory stimulation.

-

Stimulation: Add LPS to the wells at a final concentration of 1 µg/mL to induce an inflammatory response. Include control wells (cells only, cells + LPS).

-

Incubation: Incubate the plate for 24 hours at 37°C.

-

Sample Collection: Collect 50 µL of the cell culture supernatant from each well.

-

Griess Reaction: Add 50 µL of Griess Reagent Part A to each supernatant sample, followed by 50 µL of Part B. Incubate for 10 minutes at room temperature in the dark. A pink/magenta color will develop in the presence of nitrite (a stable product of NO).

-

Data Acquisition: Measure the absorbance at 540 nm.

-

Analysis: Quantify the nitrite concentration in each sample using a sodium nitrite standard curve. Calculate the percentage inhibition of NO production relative to the LPS-only control.

Conclusion and Future Perspectives

Derivatives of this compound represent a versatile and highly promising scaffold for drug discovery. Their synthetic tractability allows for extensive structure-activity relationship (SAR) studies, paving the way for the development of potent and selective therapeutic agents. The multifaceted biological activities, spanning anticancer, antimicrobial, and anti-inflammatory effects, underscore their potential to address significant unmet medical needs.

Future research should focus on optimizing lead compounds to improve their pharmacokinetic profiles, reduce off-target toxicity, and enhance their efficacy in relevant in vivo models.[10][36] Investigating combination therapies, such as pairing a quinoline-based efflux pump inhibitor with a conventional antibiotic, could provide a powerful strategy to overcome drug resistance.[24] The continued exploration of this privileged chemical space holds great promise for the next generation of targeted therapeutics.

References

- Comprehensive review on current developments of quinoline-based anticancer agents. (n.d.). Google Scholar.

- In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models. (2018).

- Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. (2024). Bioorganic & Medicinal Chemistry.

- an overview of quinoline derivatives as anti-cancer agents. (2024).

- LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.).

- Antimicrobial Susceptibility Testing. (n.d.). Apec.org.

- Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. (n.d.). Preprints.org.

- Assessing the Anticancer Activity of Quinoline Compounds. (2025). BenchChem.

- The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. (n.d.). PubMed Central.

- Susceptibility Testing. (n.d.). MSD Manual Professional Edition.

- In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models. (2018).

- Evaluation of Cytotoxic Activity of Small Aminated Quinolinequinones In Vitro as Anti-Cancer Molecules. (2022). MDPI.

- This compound. (n.d.). BenchChem.

- In Vitro and In Vivo Investigations into the Potential of Quinazoline and Quinoline Derivatives as NorA Efflux Pump Inhibitors Against Resistant Staphylococcus aureus Strains. (2025). MDPI.

- In Vitro and In Vivo Investigations into the Potential of Quinazoline and Quinoline Derivatives as NorA Efflux Pump Inhibitors Against Resistant Staphylococcus aureus Strains. (2025). Preprints.org.

- Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. (2020). Journal of the Iranian Chemical Society.

- 4-chloro-6,7-dimethoxyquinoline. (n.d.). ChemicalBook.

- Application Notes and Protocols for the Large-Scale Synthesis of 4-Chloro-6,7-dimethoxyquinoline. (2025). BenchChem.

- The Versatility of 4-Chloro-6,7-dimethoxyquinazoline Derivatives in Modern Drug Discovery. (2025). BenchChem.

- In vitro cell viability assay of (A) all synthesized... (n.d.).

- The preparation method of 4-chloro-6, 7-dimethoxyquinoline. (2016).

- In Vitro and In Vivo Investigations into the Potential of Quinazoline and Quinoline Derivatives as NorA Efflux Pump Inhibitors Against Resistant Staphylococcus aureus Strains. (2025). PubMed.

- 4-Chloro-6,7-dimethoxyquinoline. (n.d.). Chem-Impex.

- Cross-Validation of In Vitro and In Vivo Results for Quinoline Derivatives: A Compar

- Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity. (n.d.). PubMed Central.

- Acute Toxicity of Quinoline Derivatives as Antibacterial Drug Candidates: In Silico and In Vivo Studies. (2025).

- Synthesis of 2-chloro-4-(aryl amino)-6, 7-dimethoxy quinazoline derivatives (1-4). (n.d.).

- Antimicrobial activity of a natural compound and analogs against multi-drug-resistant Gram-positive p

- Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies. (2025). PubMed Central.

- The Anti-Inflammatory Properties of Phytochemicals and Their Effects on Epigenetic Mechanisms Involved in TLR4/NF-κB-Mediated Inflamm

- Design, Synthesis, Antitumor and Antimicrobial Activity of Some Novel 6,7-Dimethoxyquinazoline Derivatives. (n.d.).

- Antiproliferative Efficacy of N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine, DW-8, in Colon Cancer Cells Is Mediated by Intrinsic Apoptosis. (n.d.). MDPI.

- Antimicrobial Activity of the Quinoline Derivative HT61 against Staphylococcus aureus Biofilms. (2020). PubMed.

- Anti-Inflammatory Activity of N

- Effects of 4‑Alkoxy/Amino-7-Chloroquinolines on Aedes aegypti and Artemia salina Larvae: The Search for Safer Larvicides to Combat Epidemiological Dengue in the Americas. (2025).

- Synthesis of Biologically Active Molecules through Multicomponent Reactions. (n.d.). MDPI.

- Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. (n.d.). PubMed Central.

- Anti-inflammatory activity of 5,7-dimethoxyflavone. (n.d.). PubMed.

- Isoquinoline Antimicrobial Agent: Activity against Intracellular Bacteria and Effect on Global Bacterial Proteome. (n.d.). MDPI.

- Antibacterial activity of the structurally novel C-2 amine-substituted analogues based on quinoxaline. (n.d.).

- The Chemistry and the Anti-Inflammatory Activity of Polymethoxyflavonoids

- Anti-inflammatory Activity of Compound D {(E)-4-(3',4'-dimethoxyphenyl)but-3-en-2-ol} Isolated From Zingiber Cassumunar Roxb. (n.d.). PubMed.

Sources

- 1. benchchem.com [benchchem.com]

- 2. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 3. The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline - Google Patents [patents.google.com]

- 8. 4-chloro-6,7-dimethoxyquinoline | 35654-56-9 [chemicalbook.com]

- 9. chemimpex.com [chemimpex.com]

- 10. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05594H [pubs.rsc.org]

- 13. ijmphs.com [ijmphs.com]

- 14. Antiproliferative Efficacy of N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine, DW-8, in Colon Cancer Cells Is Mediated by Intrinsic Apoptosis [mdpi.com]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. Antimicrobial activity of a natural compound and analogs against multi-drug-resistant Gram-positive pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Antimicrobial Activity of the Quinoline Derivative HT61 against Staphylococcus aureus Biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

- 24. In Vitro and In Vivo Investigations into the Potential of Quinazoline and Quinoline Derivatives as NorA Efflux Pump Inhibitors Against Resistant Staphylococcus aureus Strains | MDPI [mdpi.com]

- 25. In Vitro and In Vivo Investigations into the Potential of Quinazoline and Quinoline Derivatives as NorA Efflux Pump Inhibitors Against Resistant Staphylococcus aureus Strains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. preprints.org [preprints.org]

- 27. apec.org [apec.org]

- 28. Antibacterial activity of the structurally novel C-2 amine-substituted analogues based on quinoxaline - PMC [pmc.ncbi.nlm.nih.gov]

- 29. mdpi.com [mdpi.com]

- 30. In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models - PMC [pmc.ncbi.nlm.nih.gov]

- 31. woah.org [woah.org]

- 32. Anti-inflammatory activity of 5,7-dimethoxyflavone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 33. The Chemistry and the Anti-Inflammatory Activity of Polymethoxyflavonoids from Citrus Genus [mdpi.com]

- 34. The Anti-Inflammatory Properties of Phytochemicals and Their Effects on Epigenetic Mechanisms Involved in TLR4/NF-κB-Mediated Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 35. Anti-inflammatory activity of compound D {(E)-4-(3',4'-dimethoxyphenyl)but-3-en-2-ol} isolated from Zingiber cassumunar Roxb - PubMed [pubmed.ncbi.nlm.nih.gov]

- 36. researchgate.net [researchgate.net]

Unraveling the Enigma: A Technical Guide to the Potential Mechanism of Action of 4-chloro-5,7-dimethoxyquinoline

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide delves into the prospective mechanistic pathways of 4-chloro-5,7-dimethoxyquinoline, a heterocyclic compound belonging to the quinoline class of molecules. While direct extensive research on this specific isomer is nascent, the well-documented activities of structurally related quinoline derivatives provide a robust framework for postulating its biological role. This document synthesizes current knowledge, proposing a logical, evidence-based roadmap for the elucidation of its mechanism of action, with a primary focus on its potential as a kinase inhibitor in oncology and a secondary exploration of its antimicrobial possibilities.

The Quinoline Scaffold: A Privileged Structure in Medicinal Chemistry

The quinoline ring system is a cornerstone in drug discovery, recognized as a "privileged pharmacophore" due to its ability to interact with a diverse array of biological targets with high affinity.[1] Its rigid, planar structure, coupled with the hydrogen bond accepting capacity of the nitrogen atom and the potential for π-stacking interactions, makes it a versatile scaffold for the design of therapeutic agents.[1] This versatility has led to the development of numerous FDA-approved drugs containing the quinoline moiety, particularly in the realm of oncology and infectious diseases.[2][3] The strategic placement of substituents on the quinoline core is a critical determinant of its biological activity, allowing for the fine-tuning of target specificity and pharmacological properties.

The subject of this guide, this compound, is an intriguing isomer of the well-studied 4-chloro-6,7-dimethoxyquinoline, a key intermediate in the synthesis of potent anticancer drugs like Cabozantinib and Tivozanib.[4][5] The altered positioning of the dimethoxy groups from the 6,7- to the 5,7-positions is anticipated to significantly influence the molecule's electronic and steric profile, potentially leading to novel biological activities and target interactions.[1]

Postulated Primary Mechanism of Action: Kinase Inhibition

The overwhelming body of evidence for quinoline derivatives points towards their function as inhibitors of protein kinases.[2][3][6] Kinases are a large family of enzymes that play a pivotal role in cellular signaling by catalyzing the phosphorylation of proteins. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, where it drives uncontrolled cell proliferation, survival, angiogenesis, and metastasis.[6] Therefore, the most probable and compelling mechanism of action for this compound is the inhibition of one or more protein kinases.

Key Signaling Pathways Potentially Targeted